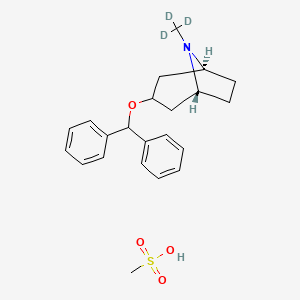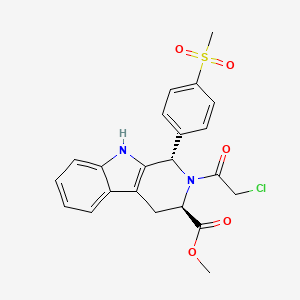
Venuloside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Venuloside A is typically isolated from natural sources, specifically from the plant Pittosporum venulosum . The isolation process involves extracting the plant material with solvents, followed by chromatographic techniques to purify the compound . The synthetic route for this compound has not been extensively documented, and industrial production methods primarily rely on natural extraction .
Analyse Chemischer Reaktionen
Venuloside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the glycosidic moiety of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Venuloside A has several scientific research applications, including:
Cancer Research: This compound inhibits the uptake of leucine in prostate cancer cells, thereby suppressing cell growth and proliferation. This makes it a promising candidate for developing new cancer therapies.
Biological Studies: The compound is used to study the role of LAT3 in amino acid transport and its impact on cellular metabolism.
Pharmacological Research: This compound serves as a tool compound to investigate the therapeutic potential of LAT3 inhibitors in various diseases.
Industrial Applications: While its primary use is in research, this compound’s inhibitory properties could be explored for developing new industrial applications, such as in the production of amino acid transport inhibitors.
Wirkmechanismus
Venuloside A exerts its effects by inhibiting the LAT3 transporter, which is responsible for the uptake of neutral amino acids like leucine . By blocking this transporter, this compound reduces the availability of leucine in cells, which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for protein synthesis and cell growth, and its inhibition leads to reduced cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Venuloside A is unique due to its specific inhibition of LAT3. Similar compounds include:
Venuloside B (ESK242): Another monoterpene glycoside from Pittosporum venulosum, which inhibits both LAT1 and LAT3.
Venuloside C and D: These are minor metabolites isolated from the same plant, which also inhibit leucine transport but with different potencies.
This compound stands out due to its selective inhibition of LAT3, making it a valuable tool for studying the specific role of this transporter in cancer cell metabolism .
Eigenschaften
Molekularformel |
C23H36O7 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-methyl-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxan-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C23H36O7/c1-13(2)12-18(25)29-20-19(26)15(4)27-22(21(20)28-16(5)24)30-23(6,7)17-10-8-14(3)9-11-17/h8,12,15,17,19-22,26H,9-11H2,1-7H3/t15-,17+,19+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
OWFNCOMYPJMMPG-CIKNZCACSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)[C@@H]2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C)(C)C2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)













